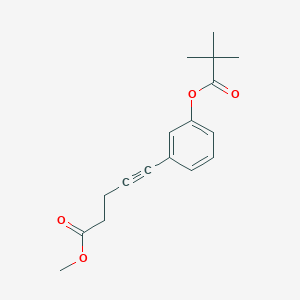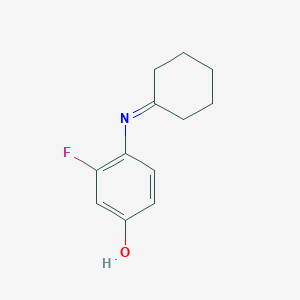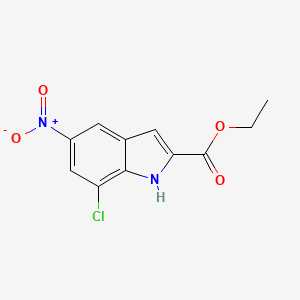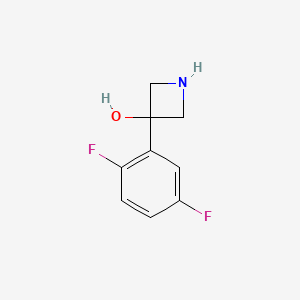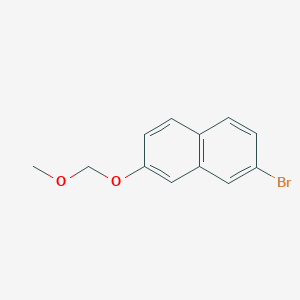
2-Bromo-7-(methoxymethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxymethoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 7-hydroxy-2-naphthol to form 2-bromo-7-hydroxy-naphthalene, which is then reacted with methoxymethyl chloride in the presence of a base to yield 2-Bromo-7-(methoxymethoxy)naphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-(methoxymethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-7-(methoxymethoxy)naphthalene, while oxidation with potassium permanganate can produce 2-bromo-7-formylnaphthalene.
Aplicaciones Científicas De Investigación
2-Bromo-7-(methoxymethoxy)naphthalene has several applications in scientific research:
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-(methoxymethoxy)naphthalene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and methoxymethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(methoxymethoxy)naphthalene: Similar structure but with different substitution positions on the naphthalene ring.
2-Bromo-6-methoxynaphthalene: Another brominated naphthalene derivative with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2-Bromo-7-(methoxymethoxy)naphthalene is unique due to the specific positioning of the bromine atom and the methoxymethoxy group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
2-bromo-7-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-2-4-11(13)6-10(9)7-12/h2-7H,8H2,1H3 |
Clave InChI |
JVUSFSRPHXARLE-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC2=C(C=C1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


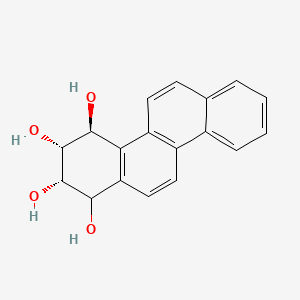
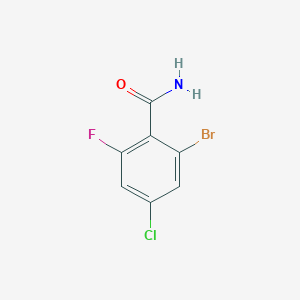
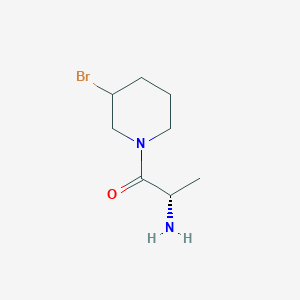
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)

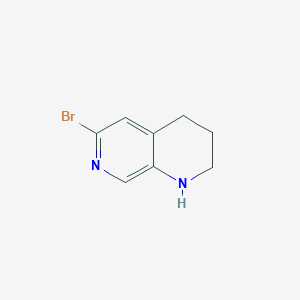
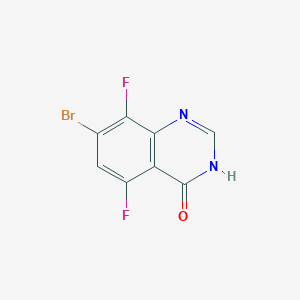
![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)
